Monoethyl fumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

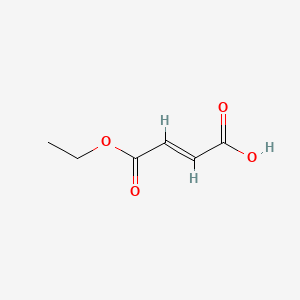

IUPAC Name |

(E)-4-ethoxy-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYMOEINVGRTEX-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55141-86-1 (hydrochloride salt), 62008-21-3 (zinc salt), 62008-22-4 (calcium salt), 76260-93-0 (lithium salt) |

Source

|

| Record name | Ethyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701021503 |

Source

|

| Record name | Ethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2459-05-4 |

Source

|

| Record name | Monoethyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W849NG2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Monoethyl Fumarate from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of monoethyl fumarate, a key intermediate in various industrial applications and an active metabolite of pharmaceutical compounds like dimethyl fumarate. The primary synthetic route discussed is the esterification of maleic anhydride followed by isomerization. This guide details the underlying reaction mechanisms, provides comprehensive experimental protocols, and summarizes key analytical data for product characterization.

Introduction and Reaction Overview

This compound (MEF) is the monoethyl ester of fumaric acid, an unsaturated dicarboxylic acid. It is recognized as the primary active metabolite of dimethyl fumarate (DMF), a drug used in the treatment of psoriasis and multiple sclerosis.[1][2] The synthesis of MEF from maleic anhydride is a cost-effective and efficient method, proceeding in two primary stages:

-

Ring-Opening Esterification: Maleic anhydride reacts with ethanol in a rapid, non-catalytic step. The alcohol acts as a nucleophile, attacking a carbonyl carbon of the anhydride ring, which leads to the formation of monoethyl maleate, the cis-isomer.[3][4]

-

Isomerization: The thermodynamically less stable monoethyl maleate (cis-isomer) is converted to the more stable this compound (trans-isomer). This step is typically slow and requires a catalyst, such as a Lewis acid or an acid chloride, to proceed efficiently.[5]

The overall reaction pathway is a cornerstone of industrial organic synthesis, valued for its atom economy and straightforward execution.

Caption: General two-step reaction mechanism for MEF synthesis.

Detailed Experimental Protocols

Successful synthesis relies on precise control of reaction conditions. Below are detailed protocols derived from established methodologies for the synthesis of monoalkyl fumarates.

Protocol 1: Lewis Acid-Catalyzed Isomerization

This protocol is adapted from a general method for isomerizing monoethyl maleate using anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst.

-

Synthesis of Monoethyl Maleate:

-

In a reaction flask, slowly add maleic anhydride (1.0 eq) to anhydrous ethanol (1.1 - 1.5 eq) with stirring at room temperature.

-

The reaction is exothermic; maintain the temperature between 45-55°C.

-

Stir the mixture for 3-5 hours until the maleic anhydride is fully dissolved and reacted, forming a solution of monoethyl maleate. This intermediate can be used directly without isolation.

-

-

Isomerization to this compound:

-

To the solution of monoethyl maleate, slowly add anhydrous AlCl₃ (approx. 0.04 g per 4 g of monoethyl maleate) while stirring.

-

Warm the reaction mixture to 60-70°C and maintain for 30 minutes to 2 hours. Monitor the reaction progress using TLC or HPLC.

-

Upon completion, cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Dilute the cooled reaction mixture with 1N HCl (approx. 7.5 mL per 1 g of starting material).

-

Transfer the mixture to a separatory funnel. Separate the organic phase.

-

Extract the aqueous phase multiple times with ethyl acetate (e.g., 3 x 10 mL per 1 g of starting material).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or hexane/ethyl acetate).

-

Caption: Workflow for the synthesis and purification of MEF.

Reaction Parameters and Yields

The efficiency of the isomerization step is highly dependent on the choice of catalyst, solvent, and temperature. While specific yield data for this compound synthesis is not extensively published, data from analogous monomethyl fumarate preparations provide valuable insights.

| Parameter | Condition / Reagent | Temperature (°C) | Reaction Time (hrs) | Reported Yield | Reference |

| Catalyst | Anhydrous AlCl₃ | 70 - 75 | 4 - 5 | ~80% (for MMF) | |

| Fumaryl Chloride | 80 - 100 | 1 - 2 | Not Specified | ||

| Thiourea | 40 | 0.5 | Quantitative Conv. | ||

| Boron Tribromide | 25 - 30 | Not Specified | Not Specified | ||

| Solvent | Toluene | 70 - 75 | 4 - 5 | ~80% (for MMF) | |

| Ethyl Acetate | 80 - 100 | 1 - 2 | Not Specified | ||

| Methanol (for MMF) | 40 | 0.5 | Quantitative Conv. | ||

| Molar Ratio | Maleic Anhydride:Alcohol | 1:1 to 1:2 | - | - | |

| Table 1: Summary of reaction conditions for the synthesis of monoalkyl fumarates adapted from analogous processes. |

Product Characterization

Proper characterization of the final product is critical to ensure purity and confirm identity. This compound is typically an almost white to beige crystalline powder.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₄ | |

| Molecular Weight | 144.12 g/mol | - |

| Melting Point | 66 - 68 °C | |

| Boiling Point | 147 °C @ 16 mmHg | |

| Appearance | Almost white to beige crystalline powder | |

| Solubility | Soluble in organic solvents (ethanol, acetone), less soluble in water. | |

| Table 2: Physicochemical properties of this compound. |

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two vinylic protons with a large coupling constant (~15-16 Hz) confirming the trans configuration, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid, the vinylic carbons, and the carbons of the ethyl group.

Final purity is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

The synthesis of this compound from maleic anhydride is a robust and well-understood process. The key transformation is the catalyzed isomerization of the initially formed monoethyl maleate to the desired trans-isomer. Lewis acids like AlCl₃ are effective catalysts for this conversion. By carefully controlling reaction parameters such as temperature, reaction time, and purification methods, high-purity this compound can be reliably produced for applications in pharmaceutical development and chemical synthesis. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. koyonchem.com [koyonchem.com]

- 4. researchgate.net [researchgate.net]

- 5. An Improved Process For The Synthesis Of Dimethyl Fumarate [quickcompany.in]

Monoethyl Fumarate: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl fumarate (MEF) is an organic compound and an active metabolite of the pharmaceutical agent dimethyl fumarate (DMF). It has garnered significant interest in the scientific community for its therapeutic potential, particularly in the treatment of autoimmune diseases such as psoriasis and multiple sclerosis. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, with a focus on its role as an activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is the monoethyl ester of fumaric acid, a naturally occurring dicarboxylic acid. Its chemical structure consists of a four-carbon backbone with a trans-configured double bond, a carboxylic acid group at one end, and an ethyl ester group at the other.

Monoethyl Fumarate's Mechanism of Action in the Nrf2 Pathway: A Technical Guide

Abstract

Monoethyl fumarate (MEF), an active metabolite of the psoriasis and multiple sclerosis therapeutic dimethyl fumarate (DMF), is a known activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway is a critical cellular defense mechanism against oxidative stress. While both DMF and MEF are pharmacologically active, they exhibit distinct mechanisms and potencies in Nrf2 activation. This technical guide provides an in-depth exploration of MEF's mechanism of action, focusing on its interaction with the Keap1-Nrf2 complex, downstream transcriptional effects, and key differences compared to its parent compound, DMF. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, cell biology, and therapeutic development.

The Canonical Keap1-Nrf2 Signaling Pathway

Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary repressor, Kelch-like ECH-associated protein 1 (Keap1).[1][2][3] Keap1 functions as a substrate adaptor protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[4][5] This process ensures low basal levels of Nrf2 activity.

In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in the Keap1 protein, disrupting its ability to ubiquitinate Nrf2. Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including those involved in antioxidant synthesis (e.g., GCLC), detoxification (e.g., NQO1), and inflammation modulation (e.g., HMOX1).

This compound's Interaction with the Nrf2 Pathway

MEF, as an ester of fumaric acid, is an electrophilic molecule capable of reacting with nucleophilic thiol groups, such as those on cysteine residues. This reactivity is the basis for its ability to activate the Nrf2 pathway.

Covalent Modification of Keap1

The primary mechanism by which MEF activates Nrf2 is through the covalent modification of Keap1. However, this interaction is markedly different and less robust than that of DMF.

-

Specificity and Magnitude: Mass spectrometry studies have shown that while DMF robustly modifies multiple cysteine residues on Keap1, MEF's modification is significantly less pronounced or even undetectable on most residues. The primary target of MEF appears to be the Cys151 residue of Keap1, but even at this site, the degree of modification is substantially lower compared to DMF.

This weaker interaction with Keap1 leads to a less potent stabilization of Nrf2 compared to DMF. Consequently, MEF treatment results in a lower magnitude of Nrf2 nuclear accumulation.

Downstream Gene Expression

Following the stabilization and nuclear translocation of Nrf2, MEF induces the transcription of Nrf2 target genes. Studies in human astrocytes have demonstrated that MEF treatment leads to a concentration-dependent increase in the expression of genes such as NAD(P)H quinone dehydrogenase 1 (NQO1), Heme oxygenase-1 (HMOX1), glutamate-cysteine ligase catalytic subunit (GCLC), and Sulfiredoxin 1 (SRXN1).

However, the transcriptional response induced by MEF is distinct from that of DMF.

-

At higher concentrations (e.g., 6 µg/mL), DMF induces a greater transcriptional response for genes like NQO1, HMOX1, GCLC, and SRXN1 compared to MEF.

-

Interestingly, at lower concentrations, MEF can mediate a more robust transcriptional response for certain genes, such as Oxidative stress-induced growth inhibitor 1 (OSGIN1) and HMOX1, than DMF, despite DMF causing greater Nrf2 protein accumulation at the same concentrations. This suggests that the relationship between the magnitude of Nrf2 accumulation and the subsequent gene expression is complex and may involve other regulatory factors.

Key Mechanistic Differences: MEF vs. DMF

Understanding the differential effects of MEF and its parent compound, DMF, is critical for appreciating its specific pharmacological profile. While DMF is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF), which is structurally analogous to MEF, the direct comparison of MEF and DMF in vitro reveals crucial mechanistic distinctions.

Glutathione (GSH) Modulation

A primary differentiating factor is their effect on cellular glutathione (GSH), the most abundant intracellular thiol.

-

DMF is a potent electrophile that reacts readily with GSH, causing an acute, concentration-dependent depletion of the cellular GSH pool. This depletion itself acts as a significant oxidative stress signal, contributing to robust Nrf2 activation. Over time, as Nrf2-dependent genes (like GCLC, the rate-limiting enzyme in GSH synthesis) are expressed, GSH levels recover and can rise above baseline levels by 24 hours.

-

MEF , in stark contrast, does not cause an acute reduction in cellular GSH levels. This indicates that MEF is a less reactive electrophile than DMF. Despite not depleting GSH, MEF treatment does lead to a gradual increase in GSH levels by 24 hours, which is consistent with its ability to activate the Nrf2 pathway and upregulate GSH synthesis genes.

This fundamental difference suggests that DMF activates Nrf2 through at least two mechanisms: direct Keap1 modification and indirect activation via GSH depletion. MEF's action, however, appears to rely primarily on the weaker, direct modification of Keap1 without the potent initial stress signal from GSH depletion.

Data Presentation: Comparative Effects of MEF and DMF

The following tables summarize the quantitative and qualitative differences between MEF and DMF based on in vitro studies in human astrocytes and HEK 293FT cells.

Table 1: Differential Effects on Keap1, Nrf2, and GSH

| Parameter | This compound (MEF) | Dimethyl Fumarate (DMF) | Reference |

| Keap1 Cysteine Modification | Significantly less or undetectable; primarily Cys151 | Robust modification of multiple cysteine residues | |

| Nrf2 Nuclear Accumulation | Induces nuclear translocation, but to a lower magnitude | Induces significantly greater nuclear accumulation | |

| Acute Cellular GSH Levels | No acute reduction | Causes acute, concentration-dependent depletion | |

| Cellular GSH Levels (at 24h) | Increased above baseline | Recovered and increased above baseline |

Table 2: Fold Change in Nrf2 Target Gene Expression in Human Astrocytes (24h Treatment)

| Gene | Concentration | MEF (Fold Change vs. DMSO) | DMF (Fold Change vs. DMSO) | Reference |

| NQO1 | 6 µg/mL | ~2-fold | ~5-fold | |

| HMOX1 | 6 µg/mL | ~5-fold | ~15-fold | |

| GCLC | 6 µg/mL | ~1.5-fold | ~3-fold | |

| SRXN1 | 6 µg/mL | ~2-fold | ~4-fold | |

| OSGIN1 | Low Conc. | More robust induction | Less robust induction | |

| Note: Fold change values are approximated from graphical data presented in Brennan et al., 2015. |

Visualizations of Pathways and Workflows

Signaling Pathway

Experimental Workflow

Logical Relationship

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature, primarily from Brennan et al., 2015.

Cell Culture and Treatment

-

Cell Line: Primary human astrocytes or HEK 293FT cells for transfection studies.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Treatment: Cells are seeded and allowed to adhere overnight. Stock solutions of MEF and DMF are prepared in DMSO. On the day of the experiment, the medium is replaced with fresh medium containing the desired final concentrations of MEF, DMF, or a DMSO vehicle control. Cells are incubated for specified time periods (e.g., 24 hours for gene expression analysis).

Nrf2 Nuclear Translocation Analysis

-

Method: TransAM™ NRF2 ELISA kit (Active Motif).

-

Protocol:

-

After treatment, harvest cells and perform nuclear extraction using a nuclear extraction kit (e.g., NE-PER™).

-

Quantify total protein in the nuclear extracts using a BCA protein assay.

-

Dilute samples to an equal protein concentration.

-

Add 20 µg of nuclear extract to a 96-well plate coated with an oligonucleotide containing the ARE consensus binding site.

-

Incubate for 1 hour to allow Nrf2 to bind to the ARE.

-

Wash wells and add a primary antibody specific for Nrf2. Incubate for 1 hour.

-

Wash wells and add a secondary HRP-conjugated antibody. Incubate for 1 hour.

-

Wash wells and add developing solution. Measure absorbance at 450 nm with a reference wavelength of 655 nm.

-

-

Validation: Confirm nuclear fraction purity via Western blot for nuclear (e.g., HDAC1) and cytoplasmic (e.g., β-actin) markers.

Gene Expression Analysis by RT-PCR

-

Method: Real-Time Polymerase Chain Reaction.

-

Protocol:

-

After treatment, lyse cells and extract total RNA using an RNA isolation kit (e.g., RNeasy, Qiagen).

-

Reverse-transcribe 1-2 µg of RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

Perform real-time PCR using a PCR master mix, cDNA template, and specific TaqMan gene expression assays for target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH).

-

Run the PCR on a real-time PCR system.

-

Calculate relative gene expression using the ΔΔCT method, normalizing to the housekeeping gene and expressing results as a fold change relative to the vehicle control.

-

Cellular Glutathione (GSH) Measurement

-

Method: GSH/GSSG-Glo™ Assay (Promega).

-

Protocol:

-

Culture and treat cells in a 96-well plate.

-

At specified time points, remove the culture medium.

-

To measure total glutathione (GSH + GSSG), add 50 µL of total glutathione lysis reagent.

-

To measure oxidized glutathione (GSSG), add 50 µL of a passive lysis buffer containing a scavenger to block free GSH.

-

Incubate and shake the plate.

-

Add 50 µL of Luciferin Generation Reagent to all wells, which converts luciferin precursor into luciferin in the presence of GSH.

-

Incubate and then add 100 µL of Luciferin Detection Reagent.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate reduced GSH levels by subtracting the GSSG value from the total glutathione value.

-

Conclusion

This compound activates the Nrf2 pathway primarily through a weak, covalent modification of Keap1, leading to Nrf2 stabilization, nuclear translocation, and the transcription of cytoprotective genes. Its mechanism is notably distinct from that of dimethyl fumarate, as it does not induce the acute depletion of cellular glutathione, a major contributing factor to DMF's potent Nrf2 activation. While pharmacologically active, the overall response to MEF in the Nrf2 pathway is generally of a lower magnitude compared to DMF. These findings underscore the unique biochemical properties of MEF and highlight that different fumaric acid esters, despite structural similarities, can have divergent effects on cellular signaling pathways, which may translate to different pharmacodynamic properties in vivo.

References

- 1. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

Beyond KEAP1: An In-depth Technical Guide to the Molecular Targets of Monoethyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl fumarate (MEF), the primary active metabolite of the therapeutic agent dimethyl fumarate (DMF), is recognized for its immunomodulatory and neuroprotective effects. The canonical mechanism of action involves the covalent modification of Kelch-like ECH-associated protein 1 (KEAP1), leading to the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant response pathway. However, a growing body of evidence suggests that the pharmacological effects of MEF extend beyond this single target. This technical guide provides a comprehensive overview of the molecular targets of MEF beyond KEAP1, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development in this area.

While DMF is a potent electrophile that interacts with a broad range of cellular nucleophiles, MEF exhibits more selective reactivity. Understanding the full spectrum of MEF's molecular interactions is crucial for elucidating its complete mechanism of action, identifying potential biomarkers, and designing next-generation therapeutics with improved efficacy and safety profiles.

Non-KEAP1 Molecular Targets of this compound

Emerging research has identified several potential non-KEAP1 targets of MEF, including the G protein-coupled receptor HCA2, components of the NF-κB signaling pathway, and enzymes involved in glutathione metabolism.

Hydroxycarboxylic Acid Receptor 2 (HCA2)

MEF has been identified as an agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[1][2][3][4][5] HCA2 is a Gi protein-coupled receptor expressed on various immune cells, including neutrophils and macrophages, as well as in adipose tissue. Activation of HCA2 by MEF is proposed to contribute to the anti-inflammatory effects of the drug. Studies using HCA2 knockout mice have demonstrated that the therapeutic effects of fumarates in models of multiple sclerosis are dependent on this receptor.

Signaling Pathway:

Upon binding of MEF, HCA2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity of various downstream signaling pathways, including those involved in inflammation and immune cell migration.

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway

The NF-κB signaling pathway is a critical regulator of inflammation. While some reports have suggested that fumarates, in general, may inhibit the NF-κB pathway, specific studies on MEF have shown that it does not inhibit NF-κB signaling. In contrast, DMF has been shown to inhibit the NF-κB pathway through direct covalent modification of the p65 subunit, with a reported IC50 of approximately 20 µM for mammosphere inhibition in breast cancer cells. This highlights a key difference in the biological activities of these related fumarate compounds.

Glutathione S-Transferases (GSTs)

Glutathione S-transferases are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to electrophilic compounds. DMF has been shown to deplete cellular GSH levels by forming conjugates, a reaction that can be catalyzed by GSTs. While MEF does not cause the same acute depletion of GSH as DMF, its interaction with GSTs is an area of ongoing investigation. The modulation of GST activity could represent a significant KEAP1-independent mechanism of action for MEF.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of MEF and its parent compound, DMF, with non-KEAP1 targets.

Table 1: Receptor Activation and Pathway Inhibition

| Compound | Target | Assay Type | Cell Line/System | Value | Reference |

| This compound | HCA2 | Agonist Activation | - | Not Reported | |

| Dimethyl Fumarate | NF-κB (p65) | Mammosphere Inhibition | Breast Cancer Cells | IC50 ≈ 20 µM | |

| This compound | NF-κB | Cytokine Production | Splenocytes | No Inhibition |

Table 2: Effects on Glutathione

| Compound | Effect on Cellular GSH | Reference |

| Dimethyl Fumarate | Acute, concentration-dependent depletion | |

| This compound | No acute reduction; may increase over 24 hours |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

HCA2 Receptor Activation Assay (General Protocol)

This protocol describes a general method for assessing the activation of the HCA2 receptor by MEF using an IP-One assay, which measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation. While HCA2 is primarily Gi-coupled, co-transfection with a promiscuous G-protein like Gα16 can couple it to the Gq pathway for assay purposes.

Workflow Diagram:

Materials:

-

HEK293T cells

-

HCA2 and Gα16 expression plasmids

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

IP-One HTRF Assay Kit (Cisbio)

-

HTRF-compatible plate reader

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Co-transfect the cells with HCA2 and Gα16 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24-48 hours to allow for receptor expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of MEF in assay buffer.

-

Remove the culture medium from the cells and replace it with the MEF dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for the desired time (e.g., 30 minutes).

-

-

IP-One Assay:

-

Lyse the cells and perform the IP-One HTRF assay according to the manufacturer's instructions. This typically involves adding a lysis buffer followed by the IP1-d2 and anti-IP1 cryptate reagents.

-

Incubate the plate in the dark at room temperature for the recommended time.

-

-

Data Acquisition and Analysis:

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate the ratio of the acceptor and donor fluorescence signals.

-

Plot the HTRF ratio against the logarithm of the MEF concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

NF-κB Luciferase Reporter Assay

This protocol is designed to assess the effect of MEF on NF-κB transcriptional activity.

Workflow Diagram:

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Cell culture medium

-

This compound

-

TNF-α (or other NF-κB activator)

-

Dual-Luciferase Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of MEF or a vehicle control for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

-

Incubate for an additional 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the percentage of NF-κB inhibition for each MEF concentration relative to the stimulated vehicle control.

-

Plot the percentage of inhibition against the MEF concentration to determine the IC50 value, if applicable.

-

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity in cell lysates.

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate's protective effect in EAE - PubMed [pubmed.ncbi.nlm.nih.gov]

Monoethyl Fumarate and Dimethyl Fumarate: A Comparative Technical Guide on Metabolism, Pharmacokinetics, and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of monoethyl fumarate (MEF) in the context of dimethyl fumarate (DMF) pharmacology. A critical clarification is that MEF is not a metabolite of DMF; the primary and pharmacologically active metabolite of DMF is monomethyl fumarate (MMF). MEF is, however, a related fumaric acid ester (FAE) and a component of the psoriasis therapeutic, Fumaderm®, which also contains DMF. This guide will elucidate the distinct and comparative metabolic pathways, pharmacokinetic profiles, and pharmacodynamic effects of DMF's metabolite, MMF, and MEF. We will delve into their differential impacts on key signaling pathways, including the Nrf2 and HCA2 pathways, supported by detailed experimental protocols and quantitative data presented for comparative analysis.

Introduction: Distinguishing this compound from Monomethyl Fumarate

Dimethyl fumarate (DMF) is a widely used oral therapeutic for relapsing-remitting multiple sclerosis and psoriasis.[1][2][3] It is well-established that DMF acts as a prodrug, undergoing rapid and extensive pre-systemic hydrolysis by esterases in the gastrointestinal tract and blood.[4][5] This enzymatic action converts DMF into its active metabolite, monomethyl fumarate (MMF), and methanol. Consequently, DMF is often undetectable in plasma following oral administration.

This compound (MEF), on the other hand, is not a product of DMF metabolism. It is a distinct fumaric acid ester that is a component, along with DMF, of a combination therapy for psoriasis, particularly in Germany. Given their structural similarities and concurrent use in some formulations, understanding the comparative pharmacology of MMF (as the active form of DMF) and MEF is crucial for researchers in the field. This guide will therefore focus on a detailed comparison of MMF and MEF.

Metabolism and Pharmacokinetics

The metabolic conversion of DMF to MMF is a rapid and efficient process, primarily mediated by carboxylesterase-1 (CES1). This conversion is essential for the systemic availability of the active compound.

Pharmacokinetic Profiles of MMF and MEF

While both MMF (derived from DMF) and MEF are absorbed after oral administration, they exhibit some differences in their pharmacokinetic profiles and biodistribution.

| Parameter | Monomethyl Fumarate (MMF) from DMF | This compound (MEF) | Reference |

| Cmax | ~96.80% (relative to MMF from Bafiertam™) | Not explicitly detailed in provided abstracts | |

| Tmax | Delayed by high-fat meals | Not explicitly detailed | |

| AUC | ~96.35% (AUC0-inf, relative to MMF from Bafiertam™) | Not explicitly detailed | |

| Half-life | ~36 hours | Not explicitly detailed | |

| Biodistribution | Higher degree of brain penetration | Preferentially partitioned into the kidney | |

| Elimination | Primarily via exhalation of CO2, with small amounts in urine and feces | Not explicitly detailed |

Pharmacodynamics and Mechanism of Action

Both MMF and MEF are pharmacologically active, but they exhibit different potencies and can elicit distinct biological responses. Their primary mechanisms of action involve the modulation of the Keap1-Nrf2 antioxidant pathway and activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2).

The Nrf2 Antioxidant Response Pathway

The Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway is a key cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Electrophilic compounds like fumarates can react with cysteine residues on KEAP1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the transcription of antioxidant and cytoprotective genes.

DMF (and by extension MMF) and MEF have differential effects on this pathway. In vitro studies have shown that DMF leads to a more robust modification of specific cysteine residues on KEAP1 compared to MEF. This results in a greater nuclear accumulation of Nrf2 and a more potent transcriptional response with DMF/MMF than with MEF.

Glutathione (GSH) Modulation

Glutathione is a major intracellular antioxidant. DMF can conjugate with GSH, leading to its acute depletion. This depletion can contribute to the activation of the Nrf2 pathway. Over time, however, GSH levels can recover and even rise above baseline, likely due to the Nrf2-mediated expression of enzymes involved in GSH synthesis. In contrast, MEF does not cause an acute reduction in GSH but does lead to an increase in GSH levels by 24 hours.

| Compound | Effect on GSH | Timescale | Reference |

| DMF/MMF | Acute, concentration-dependent depletion | Short-term | |

| Recovery and increase above baseline | By 24 hours | ||

| MEF | No acute reduction | Short-term | |

| Increase above baseline | By 24 hours |

Hydroxycarboxylic Acid Receptor 2 (HCA2) Activation

MMF is an agonist of the G protein-coupled receptor HCA2 (also known as GPR109A). Activation of HCA2 is believed to contribute to the therapeutic effects of DMF, including its anti-inflammatory properties. This receptor is expressed on various immune cells, and its activation can modulate immune responses. The flushing side-effect associated with fumarate therapy is also mediated by HCA2 activation in skin cells. MEF also activates HCA2.

Experimental Protocols

Quantification of MMF/MEF in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the sensitive quantification of MMF or MEF in plasma, based on described methodologies.

Methodology:

-

Sample Preparation: A known volume of human plasma is thawed. An internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., monomethyl fumarate-d3), is added.

-

Extraction: The analyte and IS are extracted from the plasma matrix using solid-phase extraction (SPE). This step removes proteins and other interfering substances.

-

Chromatography: The extracted sample is injected into a liquid chromatography system. Separation is typically achieved on a reverse-phase C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with an acid modifier (e.g., 0.1% formic acid).

-

Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or turbo ion spray (TIS) source. Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and IS are monitored for high selectivity and sensitivity.

-

Quantification: The peak area ratio of the analyte to the IS is used to calculate the concentration of the analyte in the original plasma sample by comparing it to a calibration curve prepared with known concentrations of the analyte. The linear range for MMF has been validated from approximately 5 ng/mL to 2000 ng/mL.

In Vitro Nrf2 Activation Assay in Human Astrocytes

This protocol is based on methodologies used to assess the differential effects of DMF and MEF on Nrf2 activation.

Methodology:

-

Cell Culture: Primary human astrocytes are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of DMF, a mixture of MEF salts, or a vehicle control (e.g., DMSO) for a specified period (e.g., 6 or 24 hours).

-

Nuclear Fractionation and Western Blotting:

-

After treatment, cells are harvested, and nuclear and cytoplasmic fractions are separated.

-

Proteins from the nuclear fractions are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for Nrf2. A nuclear marker (e.g., HDAC1) and a cytoplasmic marker (e.g., β-actin) are used to confirm the purity of the fractions.

-

A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized to determine the amount of Nrf2 in the nucleus.

-

-

Quantitative PCR (qPCR) for Nrf2 Target Genes:

-

RNA is extracted from treated cells and reverse-transcribed into cDNA.

-

qPCR is performed using primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC).

-

Gene expression changes are calculated relative to the vehicle-treated control group.

-

Conclusion

While structurally related, this compound and monomethyl fumarate, the active metabolite of dimethyl fumarate, are not pharmacologically interchangeable. MMF, derived from DMF, appears to be a more potent activator of the Keap1-Nrf2 pathway and has a more pronounced acute effect on cellular glutathione levels compared to MEF. Both compounds can activate the HCA2 receptor, which contributes to their immunomodulatory effects. However, they exhibit differences in biodistribution, with MMF showing greater penetration into the brain and MEF preferentially partitioning to the kidneys. These distinctions are critical for drug development professionals and researchers investigating the therapeutic applications of fumaric acid esters, as they suggest that different FAEs may have unique therapeutic profiles and applications. This guide provides a foundational understanding of these differences, supported by established experimental methodologies for their further investigation.

References

- 1. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethyl fumarate (DMF) vs. This compound (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Monoethyl Fumarate: A Technical Guide to its Immunomodulatory Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl fumarate (MEF) is a pharmacologically active ester of fumaric acid, recognized for its immunomodulatory properties. As a key component in certain therapeutic formulations for psoriasis, its mechanism of action is of significant interest. This technical guide provides an in-depth analysis of MEF's role in immunomodulation, focusing on its distinct molecular interactions compared to its more studied counterpart, dimethyl fumarate (DMF). We will explore its effects on the Nrf2 and NF-κB signaling pathways, cellular glutathione levels, and its influence on key immune cells. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of core pathways and workflows to support advanced research and development.

Introduction

Fumaric acid esters (FAEs) have been successfully used in the treatment of autoimmune conditions such as psoriasis and multiple sclerosis.[1] While much of the research has focused on dimethyl fumarate (DMF) and its primary metabolite monomethyl fumarate (MMF), this compound (MEF) is also a key active component in some therapeutic mixtures.[2][3] Unlike DMF, which is rapidly hydrolyzed to MMF, MEF exerts its own distinct biological effects.[1][4] Understanding the specific immunomodulatory mechanisms of MEF is crucial for optimizing existing therapies and developing novel therapeutics. This guide details the current understanding of MEF's molecular activities.

Core Mechanisms of Action

The immunomodulatory effects of MEF are primarily attributed to its interaction with key cellular signaling pathways that regulate oxidative stress and inflammation. However, its activity profile is notably different from that of DMF.

The Nrf2 Antioxidant Response Pathway

A central mechanism for fumarates is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a master regulator of cellular defense against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like MEF can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. Consequently, Nrf2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, inducing the transcription of a suite of cytoprotective and antioxidant enzymes.

While both MEF and DMF activate this pathway, studies in human astrocytes show that MEF induces Nrf2 nuclear translocation to a lesser extent than DMF.

Caption: this compound (MEF) activates the Nrf2 signaling pathway.

This differential activation is also reflected in the expression of Nrf2 target genes. While both compounds induce transcription, the magnitude and concentration-dependency vary. At higher concentrations (e.g., 6 µg/mL), DMF generally produces a more robust induction of genes like NQO1, HMOX1, GCLC, and SRXN1. Conversely, at lower concentrations (1 and 3 µg/mL), MEF can induce certain genes, such as HMOX1 and OSGIN1, to a greater extent than DMF.

The NF-κB Inflammatory Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation. Studies have shown that DMF can inhibit NF-κB signaling, contributing to its anti-inflammatory effects. However, research systematically comparing DMF, MMF, and MEF has demonstrated that equivalent doses of MEF do not affect NF-κB signaling. This highlights a key mechanistic distinction between these fumarate esters.

Modulation of Cellular Glutathione (GSH)

Glutathione (GSH) is the most abundant cellular antioxidant. DMF is known to cause an acute, transient depletion of cellular GSH, which is followed by a recovery and subsequent increase above baseline levels. This initial depletion is thought to contribute to its immunomodulatory effects. In stark contrast, MEF does not cause this acute reduction in GSH levels. Instead, MEF treatment leads to a gradual increase in total intracellular GSH by 24 hours, although this increase is smaller relative to that seen with DMF.

Quantitative Data on MEF's Biological Effects

The following tables summarize key quantitative data from in vitro studies on human astrocytes, comparing the effects of MEF with DMF.

Table 1: Nrf2 Nuclear Translocation in Human Astrocytes Data represents the fold change in nuclear Nrf2 accumulation compared to a vehicle control after 6 hours of treatment.

| Compound | Concentration (µg/mL) | Fold Change vs. Control |

| MEF | 1 | ~1.4 |

| 3 | ~1.6 | |

| 6 | ~1.9 | |

| DMF | 1 | ~2.0 |

| 3 | ~2.3 | |

| 6 | ~2.5 | |

| Source: Data derived from Brennan MS, et al. (2015). |

Table 2: Nrf2 Target Gene Expression in Human Astrocytes Data represents the fold change in mRNA expression relative to a DMSO control after 24 hours of treatment.

| Gene Target | Compound | 1 µg/mL | 3 µg/mL | 6 µg/mL |

| NQO1 | MEF | ~2 | ~4 | ~5 |

| DMF | ~2 | ~5 | ~12 | |

| HMOX1 | MEF | ~15 | ~25 | ~20 |

| DMF | ~5 | ~20 | ~35 | |

| OSGIN1 | MEF | ~4 | ~6 | ~5 |

| DMF | ~2 | ~4 | ~6 | |

| GCLC | MEF | ~1.5 | ~2 | ~2.5 |

| DMF | ~1.5 | ~2.5 | ~4 | |

| SRXN1 | MEF | ~1.5 | ~2 | ~2.5 |

| DMF | ~2 | ~3 | ~5 | |

| Values are approximated from graphical data presented in Brennan MS, et al. (2015). Bold values indicate a stronger response for MEF at that concentration. |

Table 3: Effect on Intracellular Glutathione (GSH) Levels in Human Astrocytes Describes the qualitative and temporal effects on total cellular GSH.

| Compound | Concentration | Acute Effect (0-10 hours) | Effect at 24 hours |

| MEF | 1 or 3 µg/mL | No depletion | Significant increase above baseline |

| DMF | 1 or 3 µg/mL | Concentration-dependent depletion | Recovery and significant increase above baseline (greater than MEF) |

| Source: Data derived from Brennan MS, et al. (2015). |

Effects on Immune Cells

While much of the specific research on fumarate interactions with immune cells has focused on DMF and MMF, the general principles can inform our understanding of MEF. Fumarates are known to modulate the function of dendritic cells (DCs) and lymphocytes.

-

Dendritic Cells (DCs): MMF, the metabolite of DMF, has been shown to impair the maturation of human myeloid DCs. Treatment leads to a less mature phenotype with reduced expression of MHC-II and co-stimulatory molecules (CD86, CD40, CD83). This impaired maturation reduces their ability to activate T cells, leading to decreased production of pro-inflammatory cytokines like IFN-γ and IL-17. Given MEF's distinct properties, its specific effects on DC maturation warrant further investigation.

-

Lymphocytes: Fumarates can induce a shift in T-cell populations, often leading to a reduction in circulating memory cells and a decrease in the production of pro-inflammatory Th1 and Th17 cytokines.

Key Experimental Protocols

This section provides an overview of the methodologies used to generate the data discussed in this guide.

Nrf2 Nuclear Translocation Assay (Western Blot)

This protocol is used to quantify the accumulation of Nrf2 protein in the nucleus following treatment with MEF.

-

Cell Culture and Treatment: Primary human astrocytes are cultured to ~80% confluency. The cells are then treated with various concentrations of MEF (e.g., 1, 3, 6 µg/mL) or a vehicle control (DMSO) for a specified time (e.g., 6 hours).

-

Cell Fractionation: After treatment, cells are harvested. Nuclear and cytoplasmic extracts are separated using a commercial nuclear extract kit. The purity of the fractions is confirmed by blotting for nuclear-specific (e.g., Lamin B, HDAC1) and cytoplasmic-specific (e.g., β-actin) proteins.

-

Protein Quantification: The protein concentration of each extract is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from the nuclear extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Nrf2. After washing, it is incubated with an HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensity is quantified using densitometry software. Results are normalized to the nuclear loading control (e.g., Lamin B) and expressed as a fold change relative to the vehicle-treated control.

Caption: Experimental workflow for Nrf2 nuclear translocation analysis.

Nrf2 Target Gene Expression (qRT-PCR)

This method quantifies changes in the mRNA levels of Nrf2 target genes.

-

Cell Culture and Treatment: Human astrocytes are treated with MEF or a vehicle control for 24 hours.

-

RNA Isolation: Total RNA is isolated from the treated cells using a reagent like TRIZOL.

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The qPCR reaction is performed using the synthesized cDNA, specific primers for target genes (e.g., NQO1, HMOX1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The cycle threshold (Ct) values are determined. The relative expression of target genes is calculated using the ΔΔCt method, normalized to the reference gene, and expressed as a fold change relative to the vehicle-treated control.

Cellular Glutathione (GSH) Assay

This protocol measures the total intracellular GSH levels.

-

Cell Culture and Treatment: Human astrocytes are treated with MEF, DMF, or a vehicle control. Cells are harvested at multiple time points (e.g., 0, 0.5, 1, 6, 12, 24 hours).

-

Lysis and Detection: A commercial luminescent-based GSH assay kit is used. Cells are lysed, and the reagent, which produces a luminescent signal proportional to the amount of GSH present, is added.

-

Measurement: Luminescence is measured using a plate-reading luminometer.

-

Analysis: Results are expressed as relative luminescence units (RLU) or are normalized to protein content and compared across different treatments and time points.

Comparative Overview: MEF vs. DMF

The immunomodulatory actions of MEF and DMF, while related, are distinct. This logical diagram summarizes their key differences based on current in vitro evidence.

Caption: Comparison of the in vitro biological activities of MEF and DMF.

Conclusion

This compound is an active immunomodulator with a distinct pharmacological profile. Its primary mechanism involves the activation of the Nrf2 antioxidant pathway, though to a lesser degree than dimethyl fumarate. Critically, MEF does not inhibit the pro-inflammatory NF-κB pathway or cause the acute depletion of cellular glutathione, two hallmark effects of DMF. These differences suggest that MEF may contribute to therapeutic outcomes through a unique balance of antioxidant and immunomodulatory effects, potentially with a different safety and tolerability profile. Further research into the specific interactions of MEF with various immune cell subtypes is warranted to fully elucidate its therapeutic potential.

References

- 1. Cytokine secretion pattern in treatment of lymphocytes of multiple sclerosis patients with fumaric acid esters [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Monoethyl Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro antioxidant properties of monoethyl fumarate (MEF), a primary metabolite of the therapeutic agent dimethyl fumarate (DMF). The document elucidates the molecular mechanisms by which MEF confers cellular protection against oxidative stress, with a primary focus on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Detailed experimental protocols for assessing MEF's antioxidant activity are provided, and quantitative data from key studies are summarized in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the subject matter.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense capacity, is implicated in the pathophysiology of numerous diseases. The Nrf2 signaling pathway is a critical cellular defense mechanism that upregulates the expression of a battery of antioxidant and cytoprotective genes. This compound (MEF) has emerged as a pharmacologically active molecule that can modulate this pathway, thereby exerting antioxidant effects. This guide explores the in vitro evidence supporting the antioxidant properties of MEF, providing researchers and drug development professionals with a detailed overview of its mechanism of action and methods for its evaluation.

Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

The antioxidant effects of this compound are primarily mediated through the activation of the Nrf2 pathway.[1][2][3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] MEF, as an electrophilic molecule, is hypothesized to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex and inhibiting Nrf2 degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding event initiates the transcription of a wide array of antioxidant and cytoprotective proteins, bolstering the cell's defense against oxidative stress.

Quantitative Data on In Vitro Antioxidant Properties of MEF

The following tables summarize quantitative data from in vitro studies investigating the antioxidant effects of MEF in human astrocytes and HEK293FT cells.

Table 1: Modification of Keap1 Cysteine Residues by MEF

| Treatment Concentration | Cysteine Residue | Percent Modification (mean ± SD) | Cell Line | Reference |

| 3 µg/mL | Cys151 | 12.9% | HEK293FT | |

| 6 µg/mL | Cys151 | 23.5% | HEK293FT |

Data derived from mass spectrometry analysis.

Table 2: Nuclear Translocation of Nrf2 Induced by MEF

| Treatment Concentration | Fold Change in Nuclear Nrf2 (vs. DMSO control) | Cell Line | Reference |

| 1 µg/mL | ~1.4 | Human Astrocytes | |

| 3 µg/mL | ~1.6 | Human Astrocytes | |

| 6 µg/mL | ~1.9 | Human Astrocytes |

Data from TransAM Nrf2 ELISA assay.

Table 3: MEF-Induced Gene Expression of Nrf2 Targets

| Gene | Treatment Concentration | Fold Change in mRNA (vs. DMSO control) | Cell Line | Reference |

| HMOX1 | 1 µg/mL | > DMF | Human Astrocytes | |

| HMOX1 | 3 µg/mL | > DMF | Human Astrocytes | |

| OSGIN1 | 1 µg/mL | > DMF | Human Astrocytes | |

| OSGIN1 | 3 µg/mL | > DMF | Human Astrocytes | |

| NQO1 | 6 µg/mL | < DMF | Human Astrocytes | |

| GCLC | 6 µg/mL | < DMF | Human Astrocytes | |

| SRXN1 | 6 µg/mL | < DMF | Human Astrocytes |

Data from real-time polymerase chain reaction (RT-PCR). Note: At lower concentrations, MEF induced HMOX1 and OSGIN1 gene expression to a greater extent than DMF.

Table 4: Effect of MEF on Cellular Glutathione (GSH) Levels

| Treatment Concentration | Time Point | Observation | Cell Line | Reference |

| 1 µg/mL & 3 µg/mL | 0.5 - 24 hours | No acute reduction in GSH | Human Astrocytes | |

| 1 µg/mL & 3 µg/mL | 24 hours | Increase in GSH above baseline | Human Astrocytes |

Data from GSH-Glo™ Glutathione Luminescence Assay.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

4.1. Analysis of Keap1 Modification by Mass Spectrometry

This protocol outlines the procedure for identifying covalent modifications of Keap1 by MEF.

Protocol Steps:

-

Cell Culture and Transfection: Culture low passage number Human Embryonic Kidney 293 (HEK293FT) cells. Transfect cells with a plasmid expressing V5-tagged rat Keap1 (pFRT-Keap1-V5).

-

Compound Treatment: Prepare MEF solutions in a suitable solvent (e.g., DMSO) and dilute in growth media to final concentrations (e.g., 3 and 6 µg/mL). Treat the transfected HEK293FT cells with the MEF solutions or a vehicle control (DMSO) for a specified duration.

-

Immunoprecipitation: Lyse the treated cells and immunoprecipitate the V5-tagged Keap1 protein using an anti-V5 antibody.

-

Tryptic Digestion: Elute the immunoprecipitated Keap1 and digest the protein into smaller peptides using trypsin.

-

Mass Spectrometry: Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Thermo Scientific Exactive).

-

Data Analysis: Use a database search engine (e.g., Mascot Server) to identify Keap1 peptides and any modifications to cysteine residues. Consider monoethyl-succination as a variable modification.

-

Quantification: To determine the percentage of modification for specific cysteine residues, normalize the ion intensities of the modified peptides to the summed ion intensities of all forms of that cysteine-containing peptide.

4.2. Nrf2 Nuclear Translocation Assay

This protocol describes the quantification of Nrf2 accumulation in the nucleus following MEF treatment.

Protocol Steps:

-

Cell Culture and Treatment: Culture primary human spinal cord astrocytes. Treat the cells with various concentrations of MEF (e.g., 1, 3, and 6 µg/mL) or a DMSO vehicle control for 6 hours.

-

Cell Fractionation: Following treatment, harvest the cells and separate the cytosolic and nuclear fractions using a commercial nuclear extract kit (e.g., from Active Motif).

-

Protein Quantification: Determine the total protein concentration in both the cytosolic and nuclear fractions using a suitable protein assay (e.g., Pierce BCA protein assay).

-

ELISA Analysis: Analyze the nuclear translocation of Nrf2 using a TransAM Nrf2 ELISA assay according to the manufacturer's protocol. This assay typically measures the amount of active Nrf2 in the nuclear extracts that can bind to a consensus ARE oligonucleotide.

-

Western Blotting (for verification): Perform immunoblotting on the cell extracts. Probe for Nrf2 to visualize its presence in the nuclear fraction. Use antibodies against a nuclear marker (e.g., HDAC1) and a cytosolic marker (e.g., β-actin) to confirm the purity of the fractions and for loading controls.

4.3. In Vitro Gene Expression Analysis by RT-PCR

This protocol details the measurement of mRNA levels of Nrf2 target genes in response to MEF treatment.

Protocol Steps:

-

Cell Culture and Treatment: Plate primary cultures of human spinal cord astrocytes and treat in triplicate with different concentrations of MEF (e.g., 0, 1, 3, 6, 12 µg/mL) or a DMSO control for 24 hours.

-

RNA Extraction: Extract total RNA from the treated cells using a suitable kit (e.g., RNeasy 96 plates) and purify according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse-transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

Real-Time PCR (RT-PCR): Perform real-time PCR using the synthesized cDNA as a template. Use specific primers for the Nrf2 target genes of interest (e.g., NQO1, HMOX1, OSGIN1, GCLC, SRXN1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the fold change in gene expression for each treatment group relative to the DMSO control group using the ΔΔCt method.

4.4. Cellular Glutathione (GSH) Analysis

This protocol describes the measurement of intracellular GSH levels.

Protocol Steps:

-

Cell Culture and Treatment: Culture primary human spinal cord astrocytes in triplicate. Treat the cells with MEF (e.g., 1 and 3 µg/mL) or a DMSO control.

-

Time Course: Harvest the cells at various time points after treatment (e.g., 0.5, 1, 6, 12, and 24 hours).

-

GSH Measurement: Measure the cellular GSH levels using a luminescent-based assay, such as the GSH-Glo™ Glutathione Luminescence Assay (Promega), according to the manufacturer's protocol. This assay involves cell lysis and a coupled enzymatic reaction that produces light in proportion to the amount of GSH present.

-

Data Analysis: Record the luminescence in relative luminescence units (RLU) and plot the mean RLU ± SD for each time point and treatment condition.

Discussion and Conclusion

The in vitro data presented in this guide strongly support the antioxidant properties of this compound. MEF activates the Nrf2 signaling pathway, albeit with some distinct characteristics compared to its parent compound, DMF. Notably, MEF effectively induces the nuclear translocation of Nrf2 and the subsequent expression of antioxidant genes such as HMOX1 and OSGIN1, particularly at lower concentrations. Unlike DMF, MEF does not cause an acute depletion of cellular glutathione; instead, it leads to an increase in GSH levels after 24 hours of treatment, suggesting a different mechanism of interaction with cellular thiols.

These findings highlight MEF as a pharmacologically active molecule with significant antioxidant potential. The detailed protocols and summarized data herein provide a valuable resource for researchers investigating the therapeutic applications of MEF in diseases with an underlying oxidative stress component. Further research is warranted to fully elucidate the nuances of MEF-mediated Nrf2 activation and its downstream biological consequences.

References

- 1. GSH/GSSG-Glo™ Assay Protocol [promega.sg]

- 2. GSH-Glo™ Glutathione Assay Protocol [promega.com]

- 3. Dimethyl fumarate and this compound exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Monoethyl Fumarate's Effect on Keratinocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl fumarate (MEF), a monoester of fumaric acid, and its active metabolite, monomethyl fumarate (MMF), have demonstrated significant effects on keratinocyte biology. Primarily investigated in the context of psoriasis, a condition characterized by hyperproliferation and aberrant differentiation of keratinocytes, these compounds have been shown to possess anti-proliferative, pro-differentiative, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of MEF's impact on keratinocyte differentiation, including quantitative data on its efficacy, detailed experimental protocols for assessing its effects, and a depiction of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, drug discovery, and cellular biology.

Introduction

Keratinocyte differentiation is a tightly regulated process essential for the formation and maintenance of the epidermal barrier. This process involves the progressive maturation of basal keratinocytes into terminally differentiated corneocytes, accompanied by changes in gene expression and protein synthesis. Key markers of this process include the expression of specific keratins (e.g., Keratin 1 and 10), and proteins involved in the formation of the cornified envelope, such as involucrin, loricrin, and transglutaminase.[1][2] Dysregulation of keratinocyte differentiation is a hallmark of several skin disorders, most notably psoriasis.[3]

Fumaric acid esters (FAEs), including dimethyl fumarate (DMF) and this compound (MEF), have been used for the systemic treatment of psoriasis.[4][5] Upon ingestion, DMF is rapidly metabolized to monomethyl fumarate (MMF), which is considered the main bioactive metabolite. MEF is also readily absorbed and contributes to the systemic pool of active fumarates. This guide focuses on the direct effects of MEF and its active form, MMF, on keratinocyte differentiation, providing a detailed examination of the underlying molecular mechanisms and methodologies for their study.

Quantitative Data on the Effects of this compound (as MMF) on Keratinocytes

The following tables summarize the quantitative effects of monomethyl fumarate (MMF), the active metabolite of this compound, on keratinocyte proliferation and differentiation.

Table 1: Effect of MMF on Keratinocyte Proliferation

| Cell Type | Assay | Concentration (mM) | Inhibition of DNA Synthesis (%) |

| Primary Mouse Keratinocytes | [³H]thymidine incorporation | 0.3 | ~20% |

| 0.5 | ~35% | ||

| 0.75 | ~45% | ||

| 1 | >50% | ||

| Normal Human Keratinocytes | [³H]thymidine incorporation | 0.3 | ~15% |

| 0.5 | ~30% | ||

| 0.75 | ~40% | ||

| 1 | >50% |

Table 2: Effect of MMF on Keratinocyte Differentiation Markers

| Cell Type | Differentiation Marker | MMF Concentration (µM) | Effect |

| Primary Mouse Keratinocytes | Keratin 10 (protein) | 500 | Significant increase |

| Primary Mouse Keratinocytes | Transglutaminase (activity) | 1000 | ~2-fold increase |

| Normal Human Keratinocytes | Transglutaminase (activity) | 1000 | ~1.5-fold increase |

Signaling Pathways

The effects of this compound (as MMF) on keratinocyte differentiation are mediated through complex signaling pathways, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways playing crucial roles.

Nrf2 Signaling Pathway

MMF is known to activate the Nrf2 pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like MMF can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. While traditionally known for its role in the antioxidant response, emerging evidence suggests Nrf2 also regulates genes involved in cell differentiation.

References

- 1. Dimethyl Fumarate and this compound Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental models to analyze differentiation functions of cultured keratinocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A regulatory role for p38 delta MAPK in keratinocyte differentiation. Evidence for p38 delta-ERK1/2 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Monoethyl Fumarate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl fumarate (MEF) is an active metabolite of dimethyl fumarate (DMF), a therapeutic agent used in the treatment of multiple sclerosis and psoriasis.[1][2][3][4] In vitro studies are crucial for elucidating the cellular and molecular mechanisms of MEF, contributing to the development of novel therapeutics. These application notes provide detailed protocols for the in vitro treatment of cells with MEF, focusing on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the assessment of cellular responses.

Mechanism of Action

This compound, an ester of fumaric acid, is a pharmacologically active compound that modulates cellular processes, primarily through the activation of the Nrf2 antioxidant response pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. MEF is thought to interact with cysteine residues on KEAP1, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of cytoprotective and antioxidant enzymes.

Unlike its parent compound DMF, MEF exhibits distinct pharmacological properties. Studies have shown that MEF is a less potent activator of the Nrf2 pathway compared to DMF, causing a lower degree of KEAP1 modification. Furthermore, MEF does not induce the acute glutathione (GSH) depletion observed with DMF treatment; instead, it leads to an increase in GSH levels over a 24-hour period.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Nrf2 Target Gene Expression in Human Astrocytes (24-hour treatment)

| Target Gene | 1 µg/mL MEF (Fold Change vs. Control) | 3 µg/mL MEF (Fold Change vs. Control) | 6 µg/mL MEF (Fold Change vs. Control) | 12 µg/mL MEF (Fold Change vs. Control) |

| NQO1 | ~2 | ~3 | ~4 | ~5 |

| HMOX1 | ~1.5 | ~2.5 | ~3.5 | ~4 |

| OSGIN1 | ~1.2 | ~1.8 | ~2.5 | ~3 |

| TXNRD1 | ~1.3 | ~2 | ~2.8 | ~3.5 |

| GCLC | ~1.4 | ~2.2 | ~3 | ~3.8 |

| SRXN1 | ~1.1 | ~1.5 | ~2 | ~2.5 |

| Data is synthesized from graphical representations in existing literature. Actual values may vary based on experimental conditions. |

Table 2: Effect of this compound on Cellular Glutathione (GSH) Levels in Human Astrocytes

| Time Point | 1 µg/mL MEF (% Change in GSH vs. Control) | 3 µg/mL MEF (% Change in GSH vs. Control) |

| 0.5 hours | No significant change | No significant change |

| 1 hour | No significant change | No significant change |

| 6 hours | Slight increase | Moderate increase |

| 12 hours | Moderate increase | Significant increase |

| 24 hours | Significant increase | Significant increase |